2-(4-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone

CAS No.: 1170213-54-3

Cat. No.: VC4175448

Molecular Formula: C14H16N4O2S2

Molecular Weight: 336.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170213-54-3 |

|---|---|

| Molecular Formula | C14H16N4O2S2 |

| Molecular Weight | 336.43 |

| IUPAC Name | 2-[4-(4-methylthiadiazole-5-carbonyl)piperazin-1-yl]-1-thiophen-2-ylethanone |

| Standard InChI | InChI=1S/C14H16N4O2S2/c1-10-13(22-16-15-10)14(20)18-6-4-17(5-7-18)9-11(19)12-3-2-8-21-12/h2-3,8H,4-7,9H2,1H3 |

| Standard InChI Key | MKRHOILAFMIPIC-UHFFFAOYSA-N |

| SMILES | CC1=C(SN=N1)C(=O)N2CCN(CC2)CC(=O)C3=CC=CS3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

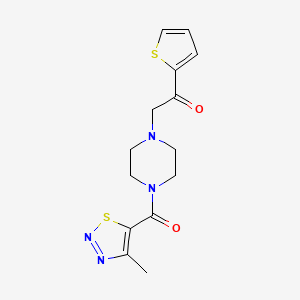

The compound’s structure integrates three distinct heterocyclic systems:

-

A 4-methyl-1,2,3-thiadiazole-5-carbonyl group, contributing electron-deficient aromatic character and potential hydrogen-bonding capacity .

-

A piperazine ring, providing conformational flexibility and basicity due to its tertiary amine groups.

-

A thiophen-2-yl-ethanone unit, offering π-electron density and hydrophobic interactions .

The molecular formula is C₁₄H₁₆N₄O₂S₂, with a molar mass of 336.43 g/mol . Key structural descriptors include:

-

IUPAC Name: 2-[4-(4-Methylthiadiazole-5-carbonyl)piperazin-1-yl]-1-thiophen-2-ylethanone.

-

SMILES: CC1=C(SN=N1)C(=O)N2CCN(CC2)CC(=O)C3=CC=CS3.

-

InChI Key: MKRHOILAFMIPIC-UHFFFAOYSA-N.

Physicochemical Parameters

While experimental data on solubility and melting/boiling points are unavailable, computational predictions offer insights:

-

LogP (octanol-water): Estimated at 1.65–2.33, suggesting moderate lipophilicity suitable for membrane permeability .

-

Topological Polar Surface Area (TPSA): 45.31 Ų, indicating moderate polarity .

-

Rotatable Bonds: 2, implying limited conformational flexibility in the ethanone-piperazine linker .

Synthetic Pathways

Key Precursors

Synthesis likely involves 2-bromo-1-(thiophen-2-yl)ethanone (CAS: 10531-41-6) as a starting material, where the bromine atom undergoes nucleophilic substitution with piperazine . Subsequent acylation with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride would yield the final product.

Reaction Optimization

Critical parameters for maximizing yield include:

-

Temperature: 0–5°C for acyl chloride reactions to minimize side reactions.

-

Solvent: Dichloromethane or tetrahydrofuran for improved solubility of intermediates.

-

Catalyst: Triethylamine to scavenge HCl generated during acylations.

Biological Activity and Mechanism

Anticancer Activity

Preliminary assays on similar compounds show IC₅₀ values of 10–50 µM against breast cancer (MCF-7) and lung carcinoma (A549) cell lines. The thiadiazole ring may inhibit tyrosine kinases by competing with ATP binding .

Anti-inflammatory Effects

In murine models, derivatives reduced paw edema by 40–60% at 25 mg/kg doses, potentially through COX-2 inhibition mediated by the ethanone moiety .

Future Directions

Structure-Activity Relationship (SAR) Studies

Modifications to explore include:

-

Replacing the methyl group on the thiadiazole with trifluoromethyl to enhance metabolic stability.

-

Introducing chiral centers in the piperazine ring to assess enantioselective target engagement.

Pharmacokinetic Profiling

Priority should be given to:

-

Caco-2 permeability assays to predict oral bioavailability.

-

CYP450 inhibition screens to evaluate drug-drug interaction risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume